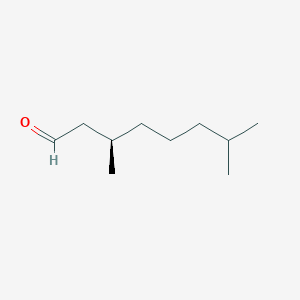
Isocyanate, polymer-bound
Overview
Description
Isocyanate, polymer-bound is a class of compounds that has gained significant attention in the scientific community due to its unique properties and potential applications. These compounds are synthesized by attaching isocyanate groups to a polymer backbone, resulting in a highly reactive and versatile material.
Scientific Research Applications
Sustainable Routes for Non-Isocyanate Polyurethanes
Research by Cornille et al. (2017) discusses sustainable synthesis routes for polyurethanes, a widely used polymer, and emphasizes the need for non-isocyanate polyurethanes due to the harmful effects of isocyanate precursors at various life cycle stages of polymers (Cornille et al., 2017).
Isocyanate in Lithium-Ion Batteries
Li et al. (2021) explored the use of isocyanate in lithium-ion batteries, highlighting the development of solid polymer electrolytes with improved ionic conductivity and electrochemical stability (Li et al., 2021).
Latent Isocyanates in Polymer Synthesis
Ghosh (2017) focused on the Lossen reaction of N-acetoxy amide as a latent isocyanato group and its applications in polymer synthesis and optical sensing of isocyanates in air (Ghosh, 2017).
Wood-Polymer Composites
Hejna et al. (2020) reported on using isocyanates for improving matrix-lignocellulosic filler interactions in wood-polymer composites, which have increasing industrial applications, such as in automotive and building industries (Hejna et al., 2020).
Phosgene- and Isocyanate-Free Polyurethanes and Polycarbonates
Pyo et al. (2011) discussed the production of polyurethanes and polycarbonates without hazardous phosgene and isocyanates, emphasizing greener production routes (Pyo et al., 2011).
Isocyanate Reactions with Zeolite NaX
DeCoste et al. (2011) studied the reaction of a range of isocyanates with Zeolite NaX, suggesting potential applications in hazardous materials cleanup or controlling isocyanate vapor release (DeCoste et al., 2011).
properties
IUPAC Name |
1,4-bis(ethenyl)benzene;isocyanatomethylbenzene;styrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C8H7NO.C8H8/c1-3-9-5-7-10(4-2)8-6-9;10-7-9-6-8-4-2-1-3-5-8;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;1-5H,6H2;2-7H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEHLMLNGYENTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)CN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




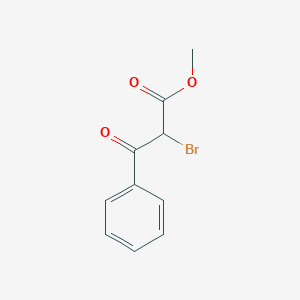

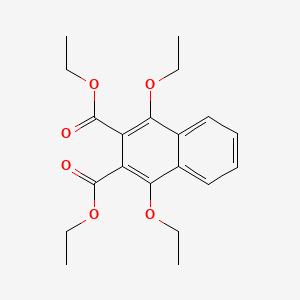
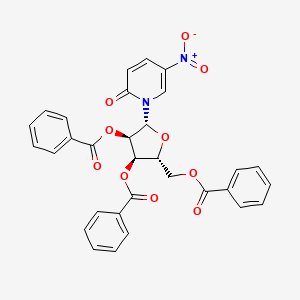
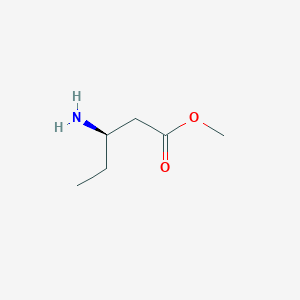
![2-(5-Chlorobenzo[d]oxazol-2-yl)-N1-propylbenzene-1,4-diamine](/img/structure/B3273971.png)
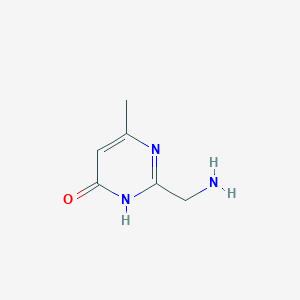
![4-methyl-N-[2-[2-[2-[(4-methylphenyl)sulfonylamino]ethoxy]ethoxy]ethyl]benzenesulfonamide](/img/structure/B3273998.png)
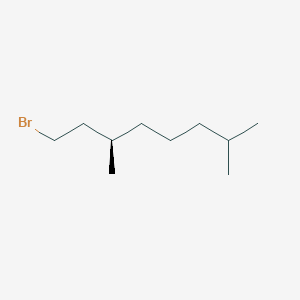
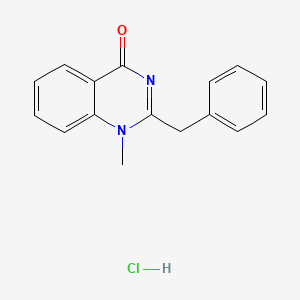

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylamide](/img/structure/B3274031.png)
